molecular formula C29H46N6O8S B12552077 L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine CAS No. 189357-35-5

L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine

Cat. No.: B12552077
CAS No.: 189357-35-5
M. Wt: 638.8 g/mol
InChI Key: OCXGNXQIODFGHO-UEOMBKFZSA-N
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Description

L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine is a synthetic peptide composed of five amino acids: methionine, glycine, tyrosine, valine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, methionine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glycine, is activated and coupled to the deprotected amine group of methionine.

    Repetition: Steps 2 and 3 are repeated for tyrosine, valine, and leucine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

    Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid residues.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may activate or inhibit certain enzymes, alter gene expression, or affect cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-leucine: A dipeptide with similar hydrophobic properties.

    L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine: A more complex peptide with additional amino acids.

Uniqueness

L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

189357-35-5

Molecular Formula

C29H46N6O8S

Molecular Weight

638.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H46N6O8S/c1-16(2)12-22(29(42)43)34-28(41)25(17(3)4)35-24(38)15-32-27(40)21(13-18-6-8-19(36)9-7-18)33-23(37)14-31-26(39)20(30)10-11-44-5/h6-9,16-17,20-22,25,36H,10-15,30H2,1-5H3,(H,31,39)(H,32,40)(H,33,37)(H,34,41)(H,35,38)(H,42,43)/t20-,21-,22-,25-/m0/s1

InChI Key

OCXGNXQIODFGHO-UEOMBKFZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCSC)N

Origin of Product

United States

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